molecular formula C10H19NO5 B111356 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate CAS No. 120042-11-7

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

Cat. No. B111356
CAS RN: 120042-11-7
M. Wt: 233.26 g/mol
InChI Key: IWNVPOPPBRMFNG-ZETCQYMHSA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldiphenylsilyl)oxy)propanoic acid” is a compound with the CAS Number: 145790-51-8 and a molecular weight of 443.62 . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The most stable optimized structure of the molecule was predicted by the DFT/B3LYP method with 6-311G (d,p), 6-311++G (d,p) and cc-pVTZ basis sets .


Chemical Reactions Analysis

The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.24 g/mol .

Scientific Research Applications

N-Boc Protection of Amines

The compound is used in the N-Boc protection of amines . This process involves the protection of the amine group, which is crucial due to its presence in various biologically active compounds . The tert-butoxycarbonyl (Boc) group is widely used for the protection of amine among various protecting groups . The N-Boc protection is achieved in excellent isolated yield in a short reaction time at room temperature .

Building Blocks in Chemical Synthesis

“N-BOC-L-HOMOSERINE METHYL ESTER” is used as a building block in chemical synthesis . It is often used in the preparation of other complex molecules due to its specific structure and properties .

Preparation of Tn Antigen Analogs

The compound is used in the preparation of Tn antigen analogs . These analogs are important in the study of cancer immunology, as the Tn antigen is a tumor-associated carbohydrate antigen .

Preparation of L-Glutamic Acid p-Nitroanilide Analogs

“N-BOC-L-HOMOSERINE METHYL ESTER” is used in the preparation of L-glutamic acid p-nitroanilide analogs . These analogs are useful in the study of enzyme kinetics and mechanisms .

Preparation of Biomedical Polymers

The compound is used in the preparation of new biomedical polymers having Serine and Threonine side groups . These polymers have potential applications in drug delivery, tissue engineering, and other biomedical fields .

Green Chemistry Applications

The compound is used in green chemistry applications , specifically in the N-Boc protection of amines under ultrasound irradiation . This approach is considered green and simple, and it achieves selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature .

Safety and Hazards

The compound has the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

Future Directions

The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes . The use of ionic liquids in organic synthesis offers several advantages over traditional solvents including negligible vapor pressure (safety), recyclability (lowering cost), and modulation of properties (scope) .

properties

IUPAC Name

methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNVPOPPBRMFNG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441781
Record name Methyl N-(tert-butoxycarbonyl)-L-homoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

CAS RN

120042-11-7
Record name Methyl N-(tert-butoxycarbonyl)-L-homoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-tert-Butoxycarbonylamino-4-hydroxy-butyric acid (0.79 g, 3.6 mmol) was dissolved in 15 ml methanol at room temperature and (trimethylsilyl)diazomethane (2M solution in hexane) was added till solution become yellow. The mixture was concentrated down to afford crude 2-tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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